

# Herculin (MRF4) Antibody: Application Notes and Protocols for Western Blot and IHC

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## Compound of Interest

Compound Name: *Herculin*

Cat. No.: *B1236728*

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## Introduction

**Herculin**, also known as Myogenic Regulatory Factor 4 (MRF4) or Myf-6, is a member of the myogenic regulatory factors (MRFs) family of transcription factors. This family, which also includes MyoD, Myf5, and Myogenin, plays a crucial role in the determination and differentiation of skeletal muscle cells. **Herculin** (MRF4) is particularly noted for its high expression in adult skeletal muscle, where it is involved in the maintenance and regeneration of muscle tissue. This document provides detailed application notes and protocols for the use of anti-**Herculin** (MRF4) antibodies in Western Blotting (WB) and Immunohistochemistry (IHC) applications.

## Quantitative Data Summary

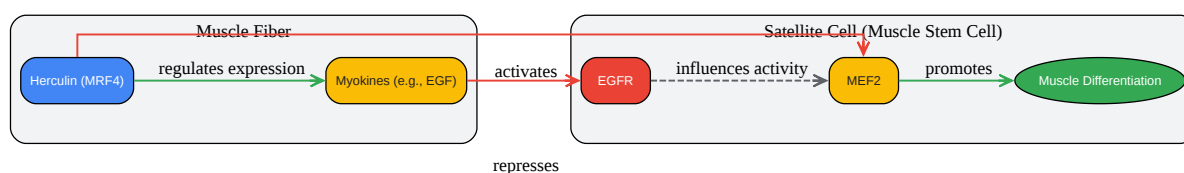
The following table summarizes key quantitative data for the application of **Herculin** (MRF4) antibodies. It is important to note that optimal dilutions and conditions should be determined empirically for each specific antibody and experimental setup.

Application	Antibody Type	Recommended Dilution/Concentration	Molecular Weight (kDa)
Western Blot	Rabbit Polyclonal	1:500 - 1:1000	~27-37
Western Blot	Rabbit Polyclonal	3 µg/mL	~27-37
Immunohistochemistry	Rabbit Polyclonal	1:100	Not Applicable

Note: The observed molecular weight in Western Blot may vary from the predicted 27 kDa due to post-translational modifications and the use of tagged recombinant proteins in some validation experiments.[1]

## Herculin (MRF4) Signaling in Myogenesis

**Herculin** (MRF4) is a key transcription factor in the complex process of myogenesis. It functions downstream of other myogenic regulatory factors like MyoD and Myf5. In adult muscle stem cells (satellite cells), MRF4 plays a critical role in maintaining the quiescent state and regulating their differentiation. One proposed mechanism involves MRF4 controlling the expression of myokines, such as Epidermal Growth Factor (EGF). Secreted EGF then acts on the satellite cells through the EGF receptor (EGFR), influencing their proliferation and differentiation. Furthermore, MRF4 has been shown to repress the activity of another transcription factor, MEF2, which is a key activator of muscle-specific gene expression. This suggests a feedback mechanism where MRF4 fine-tunes the differentiation process.



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**Herculin** (MRF4) signaling in muscle homeostasis.

## Experimental Protocols

### Western Blot Protocol

This protocol provides a general guideline for detecting **Herculin** (MRF4) in cell lysates or tissue homogenates.

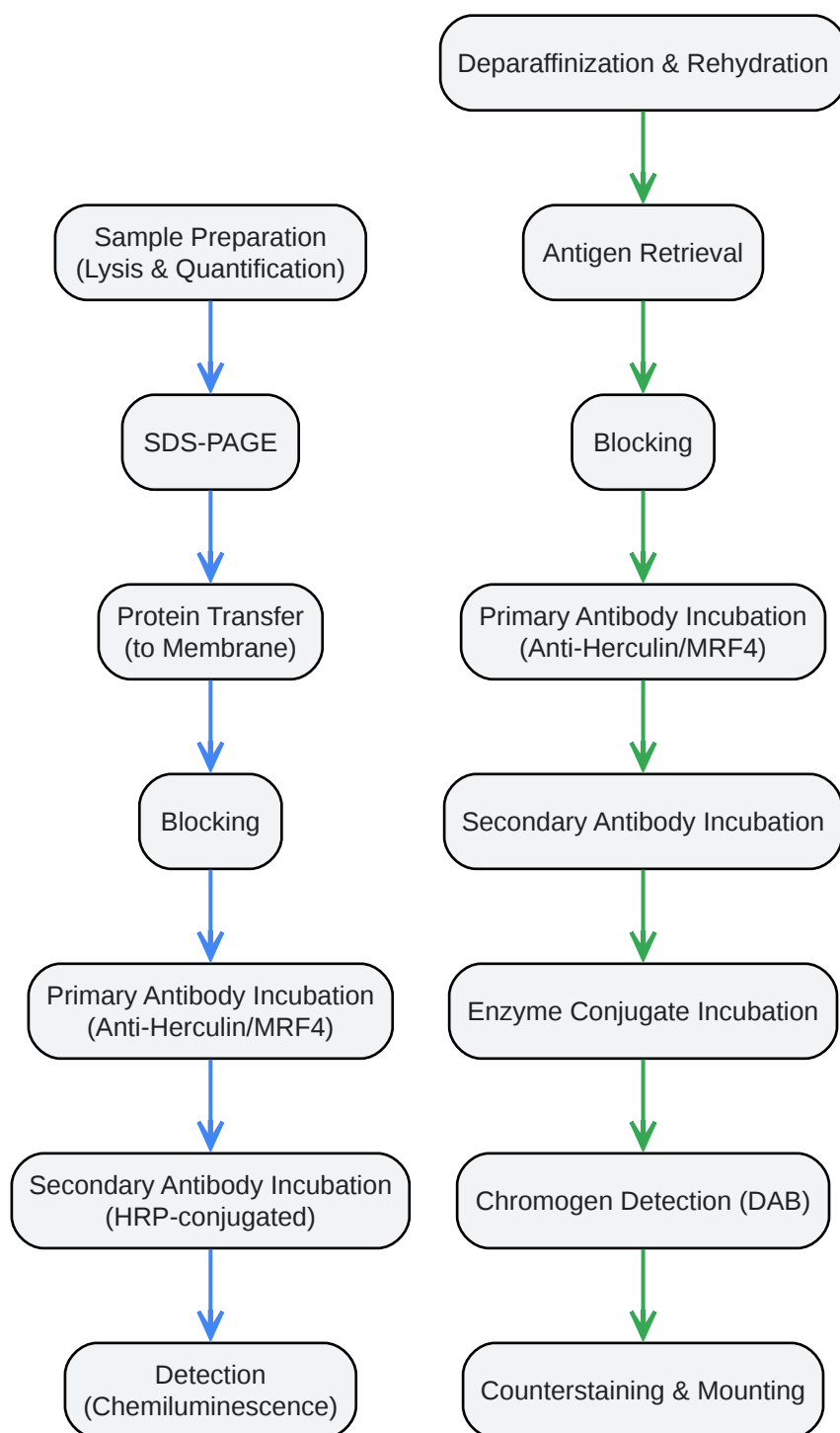
#### Materials:

- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody: Anti-**Herculin** (MRF4) antibody
- Secondary antibody: HRP-conjugated anti-rabbit or anti-goat IgG
- Chemiluminescent substrate
- TBST (Tris-buffered saline with 0.1% Tween-20)

#### Procedure:

- Sample Preparation:
  - Lyse cells or homogenize tissue in lysis buffer on ice.
  - Centrifuge to pellet cellular debris and collect the supernatant.
  - Determine protein concentration using a protein assay.
  - Denature protein samples by boiling in Laemmli buffer.

- SDS-PAGE and Transfer:
  - Load 20-30 µg of protein per lane on an SDS-PAGE gel.
  - Run the gel until adequate separation is achieved.
  - Transfer proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-**Herculin** (MRF4) antibody (e.g., at a 1:500 dilution) overnight at 4°C with gentle agitation.[\[2\]](#)
  - Wash the membrane three times for 5-10 minutes each with TBST.
  - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times for 5-10 minutes each with TBST.
- Detection:
  - Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
  - Capture the signal using an imaging system.



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## References

- 1. Myogenic regulatory factors: The orchestrators of myogenesis after 30 years of discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYF6 Polyclonal Antibody (11754-1-AP) [thermofisher.com]
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